N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core with a 4-methoxyphenyl substituent at position 5 and an acetamide group linked to a 4-ethylphenyl moiety. This structure combines electron-rich (methoxy) and hydrophobic (ethylphenyl) groups, which may influence its solubility, stability, and biological interactions.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-3-13-4-6-14(7-5-13)22-17(27)12-25-19-18(23-24-25)20(28)26(21(19)29)15-8-10-16(30-2)11-9-15/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBRMLFAAJODQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the 4-ethylphenyl and 4-methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogues like 12a (4-nitrophenyl, electron-withdrawing), which may reduce solubility but enhance π-π stacking in biological targets .
- Acetamide vs.
- Pyrrolo-Triazole vs. Pyrrolo-Pyrimidine : The triazole core in the target compound may confer greater rigidity compared to pyrimidine derivatives (e.g., 1398118-36-9 ), influencing conformational flexibility in drug-receptor interactions .
Physicochemical Properties
- Melting Points : Triazole derivatives (e.g., 12a ) exhibit high melting points (>250°C) due to aromatic stacking, while pyrazolo-pyrimidines (Example 83) melt at ~300°C, indicating the target compound may have similar thermal stability .
- Solubility : The 4-ethylphenylacetamide group in the target compound likely enhances lipophilicity compared to more polar analogues like AP-PROTAC-1 (which contains a dioxopiperidinyl group) .
Biological Activity
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that features a complex structure with significant potential for biological activity. This compound is characterized by its pyrrolo[3,4-d][1,2,3]triazole core, which is known for various pharmacological effects. The compound's unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored in several studies. Key findings include:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The MTT assay has been employed to evaluate cell viability in the presence of the compound. Results suggest that derivatives of triazole cores can inhibit the growth of cancer cells effectively at concentrations below 10 μM .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- In vitro Studies : Studies have reported that similar triazole derivatives possess activity against bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors and modulating their activity.
- Cell Cycle Interference : Inducing apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of a series of pyrrolo-triazole compounds on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
| Compound | EC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 25 | MCF-7 |
| N-(4-ethylphenyl)-2-[...] | 20 | HeLa |
The data suggest that the compound exhibits moderate cytotoxicity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Candida albicans | 10 μg/mL |
These findings indicate that the compound has potential as an antimicrobial agent against both bacterial and fungal pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
